molecular formula C10H10O2 B086688 Dihydro-4-phenylfuran-2(3H)-one CAS No. 1008-73-7

Dihydro-4-phenylfuran-2(3H)-one

Cat. No. B086688
CAS RN: 1008-73-7
M. Wt: 162.18 g/mol
InChI Key: YFNSPPHTAARSPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydro-4-phenylfuran-2(3H)-one-related compounds often involves halolactonization and gamma-hydroxylation reactions, demonstrating moderate to good yields. Such processes are highlighted in the efficient sequential synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones from 4-aryl-2,3-allenoic acids with halogens or copper halides (Ma, Wu, & Shi, 2004). Additionally, the regioselective addition of 1,3-dicarbonyl compounds to dienes in the presence of cerium(IV) ammonium nitrate forms 4,5-dihydrofurans, showcasing the diversity in synthetic strategies for related furan derivatives (Yılmaz & Ustalar, 2016).

Molecular Structure Analysis

X-ray single-crystal diffraction studies play a crucial role in establishing the molecular structures of these compounds, providing insight into their chemical behavior and reactivity. For instance, the structure of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone was elucidated, aiding in understanding the molecular configuration and reaction mechanisms involved (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

Chemical properties of dihydro-4-phenylfuran-2(3H)-one derivatives include undergoing copper-catalyzed multicomponent reactions to form variously substituted dihydrofuran derivatives, illustrating the compound's reactivity towards synthetic modifications (Shang et al., 2010). These reactions not only highlight the chemical versatility of dihydro-4-phenylfuran-2(3H)-one derivatives but also their potential as intermediates in organic synthesis.

Physical Properties Analysis

Physical properties of dihydro-4-phenylfuran-2(3H)-one and its derivatives can be studied through various spectroscopic methods such as IR, NMR, and HRMS, providing detailed insights into their structure and behavior. For example, the synthesis and characterization of 2-(2-phenylethenyl) substituted 4,5-dihydrofurans were extensively studied through IR, H, C-NMR, and HRMS spectra, offering a comprehensive understanding of their physical attributes (Yılmaz & Ustalar, 2016).

Chemical Properties Analysis

The chemical properties of these compounds are marked by their reactivity in various synthetic reactions, such as the phosphine-catalyzed annulation of o-hydroxyphenyl and o-aminophenyl ketones, leading to the formation of highly functionalized dihydrobenzofurans and indolines. This exemplifies the utility of dihydro-4-phenylfuran-2(3H)-one derivatives in synthesizing complex organic molecules (Qin, Liu, Wang, & He, 2016).

Scientific Research Applications

  • Crystallography : Dihydro-4-phenylfuran-2(3H)-one features a γ-lactone ring and forms supramolecular chains in crystals, which are significant for understanding molecular interactions and crystal engineering (Robinson, Taylor, & Tiekink, 2009).

  • Photochemistry : This compound is involved in the photosensitized oxidation of furans, leading to various chemical transformations. These processes are essential in the study of photo-oxygenation and thermal rearrangements, contributing to our understanding of photochemical reactions (Graziano, Lesce, Cimminiello, & Scarpati, 1989).

  • Catalysis : In catalysis, derivatives of Dihydro-4-phenylfuran-2(3H)-one are used as catalysts in the synthesis of other organic compounds, demonstrating their utility in accelerating and directing chemical reactions (Dar et al., 2013).

  • Organic Synthesis : It plays a role in the synthesis of various organic compounds, such as dihydroquinazolinones and dihydropyridines. These reactions are significant for creating pharmaceuticals and other biologically active molecules (Fasani, Fagnoni, Dondi, & Albini, 2006).

  • Biopolymer Research : It's also used in biopolymer research, specifically in environmentally friendly bio-polymer catalysis for synthesizing organic compounds. This application aligns with the principles of green chemistry and sustainable development (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

properties

IUPAC Name

4-phenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNSPPHTAARSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304963
Record name Dihydro-4-phenyl-2(3H)-furanone
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dihydro-4-phenylfuran-2(3H)-one

CAS RN

1008-73-7
Record name Dihydro-4-phenyl-2(3H)-furanone
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Record name Dihydro-4-phenylfuran-2(3H)-one
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Record name Dihydro-4-phenyl-2(3H)-furanone
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Record name Dihydro-4-phenylfuran-2(3H)-one
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Record name Dihydro-4-phenylfuran-2(3H)-one
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Synthesis routes and methods

Procedure details

A solution of 4-acetoxy-3-phenyl-butyric acid methyl ester, (4.5 g, 19.2 mmol) in 1,4-dioxane (29 mL) and sulfuric acid (29 mL) is stirred at room temperature for one hour then heated at 45° C. for 18 h. Volatile solvents are evaporated and the residue is extracted with toluene. The combined organic extracts are extracted with water and brine, filtered, and concentrated to yield the title compound, 2.2 g (71%), as a colorless liquid.
Name
4-acetoxy-3-phenyl-butyric acid methyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Rudroff, J Rydz, FH Ogink, M Fink… - … Synthesis & Catalysis, 2007 - Wiley Online Library
Microbial Baeyer–Villiger oxidation of representative prochiral ketones with a cyclobutanone structural motif was investigated using a collection of eight monooxygenases of different …
Number of citations: 57 onlinelibrary.wiley.com
THF Anhydrous - Catalysts for Fine Chemical Synthesis, Regio …, 2007 - Wiley Online Library
CONCLUSION The asymmetric Baeyer–Villiger oxidation using a palladium complex of 2-(phosphinophenyl) pyridine ligand provides a useful procedure for the synthesis …
Number of citations: 0 onlinelibrary.wiley.com
MA Rizzacasa, MV Sargent - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
An asymmetric total synthesis of the naphthyl-isoquinoline alkaloids (–)-O-methytancistrocladine 39 is described; the synthetic method also provides routes to the atropisomer (+)-O-…
Number of citations: 33 pubs.rsc.org
T Uchida, T Katsuki, K Ito, S Akashi, A Ishii… - Helvetica chimica …, 2002 - Wiley Online Library
A series of chiral (salen)cobalt(III) complexes (salen=[bis(salicylidene)ethylenediaminato]={{2,2′‐[(ethane‐1,2‐diyl)bis[(nitrilo‐κN)methylidyne]bis[phenolato‐κO]}(2−)}) of cis‐β …
Number of citations: 46 onlinelibrary.wiley.com
K Ito, A Ishii, T Kuroda, T Katsuki - Synlett, 2003 - thieme-connect.com
Chiral cationic palladium (II) 2-(phosphinophenyl) pyridine (1a) complex was found to be an effective catalyst for asymmetric Baeyer-Villiger oxidation of prochiral cyclobutanones. For …
Number of citations: 34 www.thieme-connect.com
MA Rizzacasa, MV Sargent - Journal of the Chemical Society …, 1990 - pubs.rsc.org
An asymmetric total synthesis of the naphthylisoquinoline alkaloid (–)-O-methylancistrocladine (2) is described; the synthetic method also provides routes to the atropisomer O-…
Number of citations: 19 pubs.rsc.org

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